Thiokynurenate

Descripción general

Descripción

El ácido tioquinurénico es un derivado del ácido quinurénico, un metabolito en la vía de la quinurenina de la degradación del triptófano. Este compuesto ha llamado la atención debido a sus propiedades neuroprotectoras y sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos .

Métodos De Preparación

El ácido tioquinurénico se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del ácido quinurénico con reactivos que contienen tiol en condiciones específicas. Por ejemplo, la reacción entre el ácido quinurénico y la tiourea en presencia de una base puede producir ácido tioquinurénico . Los métodos de producción industrial a menudo implican la optimización de estas reacciones para obtener rendimientos y pureza más altos, utilizando catalizadores y entornos controlados para garantizar la coherencia y la eficiencia .

Análisis De Reacciones Químicas

El ácido tioquinurénico se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Los agentes reductores como el borohidruro de sodio pueden convertir el ácido tioquinurénico en sus correspondientes derivados de tiol.

Los reactivos y las condiciones comunes utilizadas en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas empleadas, pero a menudo incluyen derivados modificados de ácido tioquinurénico con actividades biológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

El ácido tioquinurénico tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como precursor para sintetizar varios derivados con posibles propiedades terapéuticas.

Biología: El ácido tioquinurénico se estudia por su papel en la modulación de los sistemas de neurotransmisores y la protección de las neuronas de la excitotoxicidad.

Mecanismo De Acción

El ácido tioquinurénico ejerce sus efectos principalmente a través de su interacción con los receptores de neurotransmisores. Actúa como antagonista de los receptores de glutamato ionótropos, incluidos los receptores AMPA, NMDA y kainato, en el rango de concentración de 0.1-2.5 mM . Además, antagoniza de forma no competitiva el sitio de glicina del receptor NMDA y el receptor nicotínico de acetilcolina α7 . Estas interacciones ayudan a modular la neurotransmisión excitatoria y proteger las neuronas del daño excitotóxico .

Comparación Con Compuestos Similares

El ácido tioquinurénico es único entre los derivados del ácido quinurénico debido a su estructura que contiene azufre, que imparte propiedades químicas y biológicas distintas. Los compuestos similares incluyen:

Ácido quinurénico: El compuesto principal, conocido por sus propiedades neuroprotectoras y antiinflamatorias.

Ácido 7-cloro-tioquinurénico: Un derivado halogenado con afinidad de receptor mejorada.

Ácido 7-trifluorometil-tioquinurénico: Un derivado fluorado con posibles aplicaciones terapéuticas.

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y actividades biológicas específicas, lo que destaca la singularidad del ácido tioquinurénico .

Actividad Biológica

Thiokynurenate, a derivative of kynurenic acid (KYNA), is part of the kynurenine pathway, which is a crucial metabolic route for the amino acid tryptophan. This pathway generates several bioactive compounds, including KYNA, which have significant implications in neurobiology and various diseases. This compound has garnered attention for its potential therapeutic effects, particularly in neurodegenerative and psychiatric disorders.

Overview of the Kynurenine Pathway

The kynurenine pathway is responsible for converting tryptophan into several metabolites through a series of enzymatic reactions. These metabolites include:

- Kynurenine (KYN)

- Kynurenic Acid (KYNA)

- Quinolinic Acid (QUIN)

Each of these metabolites exhibits distinct biological activities that can influence neuroprotection, inflammation, and excitotoxicity.

Biological Properties of this compound

This compound is characterized by its ability to cross the blood-brain barrier (BBB) and exert various neuroprotective effects. Key biological activities include:

- Neuroprotective Effects : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. By inhibiting these receptors, this compound can help prevent neuronal damage.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by affecting cytokine production, thereby playing a role in conditions characterized by neuroinflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:

- Neurodegenerative Diseases : A study indicated that this compound could mitigate excitotoxicity caused by elevated levels of QUIN, suggesting its protective role in conditions like Alzheimer's disease and Huntington's disease .

- Psychiatric Disorders : Research has shown that alterations in the kynurenine pathway are linked to mood disorders. This compound's modulation of KYNA levels may influence mood regulation and offer therapeutic avenues for depression and anxiety .

- Animal Models : In rodent models, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes following excitotoxic injury .

Comparative Table of Kynurenine Pathway Metabolites

| Metabolite | Biological Activity | Implications in Disease |

|---|---|---|

| Kynurenine (KYN) | Precursor to KYNA and QUIN; modulates immune response | Depression, schizophrenia |

| Kynurenic Acid (KYNA) | Neuroprotective; NMDA receptor antagonist | Alzheimer's disease, epilepsy |

| Quinolinic Acid (QUIN) | Neurotoxic; promotes excitotoxicity | Huntington's disease, multiple sclerosis |

| This compound | Neuroprotective; antioxidant; anti-inflammatory | Potential treatment for neurodegeneration |

Propiedades

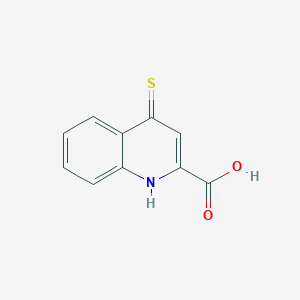

IUPAC Name |

4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIHFALIJOJWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159213 | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135025-53-5 | |

| Record name | Thiokynurenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.